ML-7 vs. ML-9 Direct Potency Comparison: 10-Fold Superior MLCK Inhibition
ML-7 exhibits 10-fold more potent inhibition of MLCK than its parent compound ML-9 . The increased potency is attributed to the substitution of the 5-chloro group in ML-9 with a 5-iodo group in ML-7 on the naphthalene sulfonamide scaffold, enhancing ATP-competitive binding to the MLCK catalytic domain.
| Evidence Dimension | MLCK inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.3 μM (300 nM) |
| Comparator Or Baseline | ML-9: Ki = 4 μM |
| Quantified Difference | 13.3-fold lower Ki (approximately 10-fold more potent) |
| Conditions | Cell-free enzymatic assay; ATP-competitive inhibition of purified smooth muscle MLCK |
Why This Matters
Higher potency enables lower working concentrations, reducing solvent (DMSO/ethanol) exposure to cells and minimizing potential off-target effects from solvent toxicity.
